molecular formula C22H30N4O4S2 B2823463 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-06-0

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2823463
CAS No.: 449767-06-0
M. Wt: 478.63
InChI Key: JJECXNDDDMPHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyridine-carboxamide derivative featuring a dipropylsulfamoyl-substituted benzamido group at position 2 and a methyl substituent at position 6 of the thienopyridine core. The dipropylsulfamoyl moiety likely contributes to enhanced solubility and target binding specificity compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S2/c1-4-11-26(12-5-2)32(29,30)16-8-6-15(7-9-16)21(28)24-22-19(20(23)27)17-10-13-25(3)14-18(17)31-22/h6-9H,4-5,10-14H2,1-3H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJECXNDDDMPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as condensation and cyclization, to form the desired thieno[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the molecular and cellular levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other thienopyridine-carboxamide derivatives, such as 6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (). Below is a detailed comparison:

Structural Differences

Feature Target Compound Analog ()
Position 6 Substituent Methyl group Ethyl group
Sulfamoyl Group Dipropylsulfamoyl (N,N-dipropyl) Ethyl(phenyl)sulfamoyl (N-ethyl-N-phenyl)
Molecular Formula Likely C₂₄H₃₀N₄O₄S₂ (estimated) C₂₅H₂₈N₄O₄S₂ (confirmed)
Molecular Weight ~506.6 g/mol (estimated) 512.64 g/mol (confirmed)

Pharmacological Implications

  • Sulfamoyl Group : The dipropylsulfamoyl group in the target compound is less aromatic than the ethyl(phenyl)sulfamoyl group in the analog, which could decrease π-π stacking interactions but enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Binding Affinity and Selectivity

The dipropylsulfamoyl group’s bulkier alkyl chains may improve selectivity for kinases with larger ATP-binding pockets.

Comparative Data Table

Property Target Compound Analog ()
CAS Number Not available 864939-40-2
SMILES Not available CCN(c1ccccc1)S(=O)(=O)c1ccc(cc1)...
Suppliers Not documented Life Chemicals SC, A2B Chem LLC
Known Bioactivity Hypothesized kinase inhibition Kinase inhibition (MAPKAPK2, PIM1)

Research Findings and Limitations

  • Synthetic Accessibility : The ethyl(phenyl)sulfamoyl analog () is commercially available, suggesting a well-established synthetic route. The target compound’s dipropylsulfamoyl group may require more complex purification steps due to increased hydrophobicity.
  • Metabolic Stability : Alkylsulfamoyl groups (e.g., dipropyl) are generally more stable than aryl-containing analogs, as evidenced by reduced CYP450-mediated metabolism in preclinical studies .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Core SynthesisThiophene derivatives, cyclization at 80°C65–7090
SulfamoylationDipropylsulfamoyl chloride, DCM, 0°C50–5588
Final CouplingHATU, DIPEA, DMF, rt75–8095

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in NMR signals (e.g., thienopyridine ring protons vs. benzamido groups) require:

  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry by comparing experimental data with crystallographic models (e.g., CCDC entries for similar thienopyridines) .
  • Computational Validation: Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated vs. experimental chemical shifts .

Basic: What methodologies are recommended for initial biological activity screening?

Answer:

  • In Vitro Assays: Use cell-based models (e.g., MTT assay for cytotoxicity) at concentrations of 1–100 µM. Prioritize cancer cell lines (e.g., HeLa, MCF-7) due to structural analogs showing anticancer activity .
  • Target Identification: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Solubility Optimization: Pre-treat with DMSO (≤0.1% v/v) to avoid aggregation artifacts .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace dipropylsulfamoyl with cyclic sulfonamides) and assess IC50 shifts .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., sulfamoyl oxygen) and hydrophobic regions .
  • Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and IC50 values. For example, increased logP (>3) correlates with enhanced membrane permeability but may reduce solubility .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Mass Spectrometry: Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
  • Chromatography: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment .
  • Thermal Analysis: TGA/DSC to evaluate stability (>200°C decomposition typical for thienopyridines) .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may skew results .
  • Dose-Response Curves: Replicate experiments with 10-point dilution series to confirm EC50/IC50 reproducibility .

Basic: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-solvents: Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
  • Salt Formation: Explore hydrochloride or mesylate salts via pH-controlled crystallization .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .

Advanced: How can computational modeling predict off-target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to screen against the PDB database (e.g., anti-targets like hERG channel) .
  • ADMET Prediction: SwissADME or pkCSM to estimate permeability, CYP inhibition, and toxicity risks .
  • Dynamic Simulations: Run 100 ns MD simulations to assess target binding stability (e.g., RMSD <2 Å) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C under argon to prevent oxidation of the thienopyridine core .
  • Light Sensitivity: Protect from UV exposure using amber vials .
  • Hygroscopicity: Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl group .

Advanced: How can interdisciplinary approaches enhance mechanistic studies?

Answer:

  • Chemical Biology: Use click chemistry (e.g., alkyne-tagged analogs) for target identification via pull-down assays .
  • Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling pathways affected by the compound .
  • In Vivo Validation: Utilize zebrafish xenograft models for preliminary efficacy/toxicity profiling before rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.